Kinase Inhibitor Scaffold: Patent-Covered Class vs. Untargeted Quinoxalines
The target compound is explicitly encompassed within the generic structure of Formula I in US Patent 9,572,808, which describes quinoxaline-benzenesulfonamides as kinase inhibitors for cancer treatment [1]. While no isolated IC50 data for the exact compound is publicly available, the patent establishes its membership in a structurally defined class of ATP-competitive kinase inhibitors. In contrast, unsubstituted quinoxaline or simple benzenesulfonamide fragments lack this demonstrated kinase-targeting pharmacophore. The patent claims priority to US Provisional Applications 61/528,033 and 61/528,151, indicating early-stage validation of the scaffold.
| Evidence Dimension | Intellectual property and target engagement scope |
|---|---|
| Target Compound Data | Falls within the scope of Formula I of US 9,572,808 (quinoxaline benzenesulfonamide kinase inhibitor class) |
| Comparator Or Baseline | Unsubstituted quinoxaline (CAS 91-19-0) or benzenesulfonamide (CAS 98-10-2): Not claimed in kinase inhibitor patent |
| Quantified Difference | Binary (classified as kinase inhibitor scaffold vs. not classified) |
| Conditions | Patent classification based on kinase inhibition rationale |
Why This Matters
Procurement of this compound ensures alignment with a patented kinase-inhibitor pharmacophore, supporting projects where intellectual property (IP) clarity and kinase-target engagement are required.
- [1] Smith, T. E., et al. Benzenesulfonamide derivatives of quinoxaline, pharmaceutical compositions thereof, and their use in methods for treating cancer. U.S. Patent 9,572,808, issued February 21, 2017. View Source
